molecular formula C9H16 B12081968 Bicyclo[3.2.2]nonane CAS No. 283-19-2

Bicyclo[3.2.2]nonane

Cat. No.: B12081968
CAS No.: 283-19-2
M. Wt: 124.22 g/mol
InChI Key: GNTFBMAGLFYMMZ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane is an organic compound with the molecular formula C₉H₁₆. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry. The compound is known for its stability and rigidity, which makes it a valuable scaffold in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.2.2]nonane can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts. Another method involves the one-pot reaction of [3.2.2]propellanecarboxylic acids with lead tetraacetate, followed by catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.2]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids under specific conditions. Reduction reactions can convert it into different hydrocarbons, while substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bicyclo[3.2.2]nonanone, while reduction can produce this compound derivatives with different alkyl groups.

Scientific Research Applications

Bicyclo[3.2.2]nonane has several scientific research applications due to its unique structure and stability. It is used as a scaffold in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its derivatives are studied for their potential use in asymmetric catalysis and as ion receptors . Additionally, this compound structures are explored for their potential anticancer properties and applications in molecular tweezers and metallocycles .

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonane and its derivatives involves their interaction with specific molecular targets and pathways. For example, a fungal P450 enzyme, BTG5, catalyzes the formation of a this compound structure through a two-step mechanism of dimerization and cyclization in the biosynthesis of beticolin 1 . This process involves the formation of a unique bicyclic structure that connects an anthraquinone moiety and a xanthone moiety, highlighting the compound’s role in complex biochemical pathways.

Comparison with Similar Compounds

Bicyclo[3.2.2]nonane can be compared with other similar compounds, such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane. These compounds share similar bicyclic structures but differ in the arrangement and number of carbon atoms in their rings. Bicyclo[3.3.1]nonane, for example, has an additional carbon atom in one of its rings, leading to different chemical properties and reactivity . Bicyclo[4.3.0]nonane, on the other hand, features a different ring fusion pattern, which affects its stability and applications .

Conclusion

Bicyclo[322]nonane is a fascinating compound with a unique structure that lends itself to various chemical reactions and applications Its stability and rigidity make it a valuable scaffold in organic synthesis, and its derivatives hold promise for applications in catalysis, medicine, and molecular engineering

Biological Activity

Bicyclo[3.2.2]nonane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in pharmacology.

Structural Characteristics

This compound consists of a nonane backbone with two bridged cyclopropane rings, which contributes to its conformational diversity and chemical reactivity. The compound can exist in various conformations depending on the substituents attached to the ring system, influencing its biological interactions.

Synthesis Routes

The synthesis of this compound can be achieved through various methods, including:

  • Diels-Alder Reactions : This method allows for the construction of bicyclic systems by reacting diene and dienophile components under thermal conditions.
  • Electrocyclic Reactions : These reactions facilitate the formation of bicyclic structures through ring-opening and closing mechanisms.
  • Biocatalysis : Recent studies have highlighted the role of fungal P450 enzymes in catalyzing the formation of this compound through unique two-step mechanisms involving dimerization and cyclization .

Antiprotozoal Activity

Recent research has demonstrated that derivatives of this compound exhibit significant antiprotozoal activity, particularly against malaria-causing parasites and Trypanosoma species. For instance, azabicyclo-nonanes synthesized from this compound showed IC50 values in submicromolar concentrations, indicating potent activity against Plasmodium falciparum .

CompoundActivity (IC50 µM)Target
3-Azabicyclo-nonane0.023 - 0.033Plasmodium falciparum
4-Azabicyclo-nonane0.088Trypanosoma species

The biological activity of this compound derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes involved in metabolic pathways or receptors influencing cell signaling processes.

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes in protozoan metabolism, disrupting their life cycle.
  • Receptor Modulation : Other compounds may modulate receptor activity, influencing cellular responses.

Study on Anticancer Properties

A study investigated the anticancer potential of this compound derivatives by assessing their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the bicyclic structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Fungal P450 Enzyme Research

Research into the fungal P450 enzyme BTG5 revealed its capability to catalyze the formation of this compound structures through an unusual two-step mechanism involving redox processes . This discovery not only advances synthetic biology but also opens avenues for developing novel compounds with therapeutic potential.

Properties

CAS No.

283-19-2

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[3.2.2]nonane

InChI

InChI=1S/C9H16/c1-2-8-4-6-9(3-1)7-5-8/h8-9H,1-7H2

InChI Key

GNTFBMAGLFYMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)CC2

Origin of Product

United States

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